molecular formula C9H14O4 B1346811 Pinic acid CAS No. 473-73-4

Pinic acid

Cat. No. B1346811
CAS RN: 473-73-4
M. Wt: 186.2 g/mol
InChI Key: LEVONNIFUFSRKZ-UHFFFAOYSA-N
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Description

Pinic acid, also known as 2,2-dimethyl-3-carboxycyclobutanecarboxylic acid, is an organic compound with the molecular formula C9H14O4 . It belongs to the class of cyclic dicarboxylic acids . It is derived from rosin and is soluble in ethanol, ether, and hydrocarbons, but insoluble in water .


Synthesis Analysis

The synthesis of Pinic acid has been studied in the context of photo-oxidation in the aqueous phase under acidic and basic pH conditions . The process involves the OH-oxidation of Pinic acid . Another method involves the use of sulfuric acid .


Molecular Structure Analysis

The molecular formula of Pinic acid is C9H14O4 . It has an average mass of 186.205 Da and a mono-isotopic mass of 186.089203 Da .


Chemical Reactions Analysis

Pinic acid undergoes photo-oxidation in the aqueous phase . This process is known to contribute to the formation of aqueous secondary organic aerosols . The yields of the oxidation products of Pinic acid show a drastic difference under acidic and basic pH conditions .


Physical And Chemical Properties Analysis

Pinic acid is a crystalline dicarboxylic acid . It is soluble in ethanol, ether, and hydrocarbons, but insoluble in water .

Scientific Research Applications

Atmospheric Chemistry and Aerosol Formation

  • Formation from Ozonolysis of α- and β-Pinene : Pinic acid, identified as a C9 dicarboxylic acid, is formed as a condensed-phase product from the ozonolysis of α- and β-pinene. It's a key element in aerosol formation through nucleation in the atmosphere (Jenkin, Shallcross, & Harvey, 2000).
  • Role in Secondary Organic Aerosol (SOA) Formation : Research conducted in Duke Forest, North Carolina, highlights that pinic acid, as an oxidation product of α-pinene, contributes significantly to SOA formation. This is relevant for understanding global atmospheric chemistry (Bhat & Fraser, 2007).
  • Vapor Pressures and Atmospheric Impact : Studies on the vapor pressures of aerosol species like pinic acid provide insights into their contribution to particulate matter in the atmosphere. Understanding these properties is crucial for atmospheric science (Bilde & Pandis, 2001).

Chemical Properties and Applications

  • Pinic Acid in Aqueous Phase Oxidation : Investigating the aqueous-phase OH-oxidation of pinic acid reveals how it contributes to atmospheric processes under various pH conditions, showcasing its chemical versatility (Amorim et al., 2021).
  • Molecular Interaction Studies : Understanding the molecular interactions of pinic acid with other compounds like sulfuric acid helps in exploring the mechanisms of cluster growth and aerosol formation. This is crucial for atmospheric modeling and prediction (Elm et al., 2014).
  • Application in Microextraction Techniques : The development of methods like hollow fiber liquid phase microextraction for analyzing pinic acid in aerosols signifies its importance in analytical chemistry and environmental monitoring (Hyder et al., 2012).

Biological and Agricultural Applications

  • Herbicidal and Fungicidal Activities : Synthesis of pinic acid-based compounds has demonstrated significant herbicidal and fungicidal activities, indicating its potential application in agriculture and pest control (Yu-ning, 2013).
  • Growth Regulation in Plants : Some derivatives of pinic acid show potential as plant growth regulators, offering a new avenue for enhancing agricultural productivity (Gui-sha, 2013).

Safety And Hazards

According to the safety data sheet, Pinic acid is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Future research could focus on the impact of pH on the reaction mechanisms and product yields of Pinic acid . The photochemistry of organic acids like Pinic acid is known to contribute to the formation of aqueous secondary organic aerosols , and understanding this process could have significant implications for atmospheric science .

properties

IUPAC Name

3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVONNIFUFSRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1C(=O)O)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951323
Record name 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20951323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinic acid

CAS RN

473-73-4, 28664-02-0
Record name Cyclobutaneacetic acid, 3-carboxy-2,2-dimethyl-
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Record name Pinic acid
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Record name 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
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Record name 473-73-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,130
Citations
J Elm, T Kurten, M Bilde… - The Journal of Physical …, 2014 - ACS Publications
… have similar carbon skeletons but differ in that pinic acid has two carboxylic acid groups, … interaction between pinic acid and sulfuric acid in order to identify the role of pinic acid in …
Number of citations: 75 pubs.acs.org
ME Jenkin, DE Shallcross, JN Harvey - Atmospheric Environment, 2000 - Elsevier
… appears to require that cis-pinic acid is a first-generation … The mechanism can explain the formation of cis-pinic acid … is updated to include the proposed cis-pinic acid and cis-10-hydroxy-…
Number of citations: 183 www.sciencedirect.com
TS Christoffersen, J Hjorth, O Horie, NR Jensen… - Atmospheric …, 1998 - Elsevier
… pinic acid was found in the aerosol samples. From the elution order, we deduct that this peak corresponds to the cis-isomer. Pinic acid … In the present paper, pinic acid is identified for the …
Number of citations: 210 www.sciencedirect.com
L Vereecken, J Peeters - Physical Chemistry Chemical Physics, 2002 - pubs.rsc.org
The experimentally observed rate of the pinonaldehyde + OH reaction is substantially higher than expected from established structure activity relationships (SARs). In this study the C–H …
Number of citations: 51 pubs.rsc.org
A Kołodziejczyk, P Pyrcz, A Pobudkowska… - The Journal of …, 2019 - ACS Publications
… aerosol (SOA) products: cis-pinic acid, cis-pinonic acid, cis-… from 364.32 K for cis-pinic acid to 440.68 K for cis-norpinic … cis-Norpinic acid and cis-pinic acid (dicarboxylic acids) show …
Number of citations: 17 pubs.acs.org
G Hedrick, R Lawrence - Industrial & Engineering Chemistry, 1960 - ACS Publications
… mole of chloroform is produced per mole of pinic acid, the cost values for the acid can be reduced by about 11 … Homopinic acid gives results similar to those obtained with pinic acid. …
Number of citations: 14 pubs.acs.org
CM Murphy, JG O'Rear, WA Zisman - Industrial & Engineering …, 1953 - ACS Publications
… pinic acid by the stepwise alkaline oxidation of pinene to pinonic acid and of pinonic acid to pinic acid … solution and of pinonic acid to pinic acid with alkaline hypochlorite solution (11). …
Number of citations: 20 pubs.acs.org
GS Fisher, JS Stinson - Industrial & Engineering Chemistry, 1955 - ACS Publications
… The need for this work was emphasized by therecent observations (9, 10) of the excellent low temperature properties of the esters of pinic acid (2,2dimethyl-3-carboxycydobutyIacetic …
Number of citations: 23 pubs.acs.org
M Hyder, J Genberg, JÅ Jönsson - Analytica chimica acta, 2012 - Elsevier
… The extraction efficiency for pinic acid and pinonic acid were 68.5% and 70.1%, respectively… for pinonic acid and pinic acid, respectively. Both pinonic acid and pinic acid were found in …
Number of citations: 16 www.sciencedirect.com
M Claeys, R Szmigielski, I Kourtchev… - Environmental …, 2007 - ACS Publications
… pinic acid during daytime raises the possibility that one or more of the highly oxidized polar compounds could be formed from further reaction of pinic acid. … of pinic acid and 2-HIPAA in …
Number of citations: 245 pubs.acs.org

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